14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester
CAS No.: 137564-70-6
Cat. No.: VC21208933
Molecular Formula: C30H44O5S2
Molecular Weight: 548.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 137564-70-6 |
|---|---|
| Molecular Formula | C30H44O5S2 |
| Molecular Weight | 548.8 g/mol |
| IUPAC Name | benzyl 5-[8-(4-methylphenyl)sulfonyloxyundecylsulfanyl]pentanoate |
| Standard InChI | InChI=1S/C30H44O5S2/c1-3-14-28(35-37(32,33)29-21-19-26(2)20-22-29)17-10-5-4-6-12-23-36-24-13-11-18-30(31)34-25-27-15-8-7-9-16-27/h7-9,15-16,19-22,28H,3-6,10-14,17-18,23-25H2,1-2H3 |
| Standard InChI Key | GEMILMKCNKPVLW-UHFFFAOYSA-N |
| SMILES | CCCC(CCCCCCCSCCCCC(=O)OCC1=CC=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)C |
| Canonical SMILES | CCCC(CCCCCCCSCCCCC(=O)OCC1=CC=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)C |
Introduction
Chemical Structure and Properties
14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester (CAS: 137564-70-6) is a synthetic organic compound with multiple functional groups, including a thioether linkage and a benzyl ester moiety. The compound's complex structure contributes to its specialized applications in biochemical research and radiopharmaceutical synthesis.
Basic Chemical Information
The compound features a long hydrocarbon chain with strategic functional group placement that facilitates its role as a precursor in radiochemical synthesis. Its formal IUPAC name is benzyl 5-[8-(4-methylphenyl)sulfonyloxyundecylsulfanyl]pentanoate.
| Property | Value |
|---|---|
| CAS Registry Number | 137564-70-6 |
| Molecular Formula | C30H44O5S2 |
| Molecular Weight | 548.8 g/mol |
| SMILES | CCCC(CCCCCCCSCCCCC(=O)OCC1=CC=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)C |
| InChIKey | GEMILMKCNKPVLW-UHFFFAOYSA-N |
| Alternative Names | Benzyl-14-(R,S)-tosyloxy-6-thiaheptadecanoate; Tos-THA; Pentanoic acid, 5-[[8-[[(4-methylphenyl)sulfonyl]oxy]undecyl]thio]-phenylmethyl ester ± |
Physical and Chemical Properties
The compound exists as a yellowish oil at room temperature and standard pressure. Its solubility profile is consistent with its moderately polar structure containing both hydrophobic and hydrophilic regions .
| Property | Description |
|---|---|
| Physical State | Yellowish oil |
| Solubility | Soluble in dimethyl sulfoxide, ethanol, methanol, dimethylformamide, and chloroform |
| Purity (Commercial) | ≥ 95% |
| Application | Intermediate in organic syntheses, precursor for radiopharmaceuticals |
| Production Scale | Available up to kilogram quantities |
The compound contains several key functional groups that contribute to its reactivity and utility as a synthetic precursor, particularly the tosylate group which serves as an excellent leaving group in nucleophilic substitution reactions with fluoride ions during radiochemical synthesis .
Synthesis Methods
The synthesis of 14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester typically involves a multi-step process due to its complex structure. The synthetic route necessitates careful handling of reactive intermediates to ensure high yield and purity.
Radiochemical Applications
In radiochemical applications, 14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester serves as a crucial precursor for the synthesis of 14-(R,S)-[18F]fluoro-6-thia-heptadecanoic acid ([18F]FTHA). The radiosynthesis follows established protocols:
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Nucleophilic substitution reaction using cryptand (Kryptofix/K222, 8.1 mg), potassium carbonate (K2CO3, 4.0 mg), and 18F-fluoride
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Post-labeling ester hydrolysis using potassium hydroxide (0.8 M)
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Purification via reverse phase semi-preparative HPLC
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Concentration using C-18 plus solid phase extraction cartridge
This synthetic approach has been optimized for automated production using systems such as the TRACERlab FX-N Pro synthesizer, allowing for reproducible and efficient production of the radiolabeled fatty acid analog .
Applications in Radiopharmaceutical Research
14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester has found significant applications in radiopharmaceutical research, particularly as a precursor for radiotracers used in PET imaging studies.
Precursor for [18F]FTHA Synthesis
The primary application of this compound is as a precursor for the synthesis of 14-(R,S)-[18F]fluoro-6-thia-heptadecanoic acid ([18F]FTHA), a radiotracer used in PET imaging for studying myocardial fatty acid metabolism . The presence of the tosylate group makes it an ideal substrate for nucleophilic substitution with [18F]fluoride, a common radiofluorination approach in radiopharmaceutical chemistry.
Role in Metabolic Imaging
The resulting [18F]FTHA radiotracer is valuable for:
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Non-invasive assessment of myocardial fatty acid uptake and metabolism
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Evaluation of metabolic defects in cardiac tissue
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Research into fatty acid metabolism disorders
These applications make 14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester an important tool in radiopharmaceutical development for cardiac imaging.
Research Findings in Metabolic Studies
Research involving 14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester and its radiofluorinated products has yielded significant insights into fatty acid metabolism, particularly in cardiac tissue.
Radiosynthesis Optimization
Recent studies have focused on optimizing the radiosynthesis of [18F]FTHA using 14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester as the precursor. This research has demonstrated moderate uncorrected yields (8-20%) for the radiosynthesis of [18F]FTHA, with further process optimizations ongoing to improve radiochemical yield and purity .
Stability Challenges
A significant research finding involves the stability of the radiofluorinated products derived from 14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester. Studies have shown that at higher radioactivity concentrations (>1.11 GBq/mL, 30 mCi/mL), the [18F]FTHA undergoes formation of 18F-labeled side products over time. Analysis revealed that these side products were primarily sulfoxides formed through radiation-induced oxidation of the sulfur heteroatom in the thioether linkage .
| Condition | Observation | Solution |
|---|---|---|
| High radioactivity (>1.11 GBq/mL) | Formation of sulfoxide byproducts | Dilution of product with isotonic saline |
| Low radioactivity (<0.518 GBq/mL) | Improved stability | Recommended for clinical applications |
| Addition of radiation protectors (ethanol, ascorbic acid) | Limited to no effect on sulfoxide formation | Not recommended as stability enhancers |
These findings highlight the importance of optimizing radiochemical conditions when working with thioether-containing radiopharmaceuticals and their precursors like 14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester .
Analytical Methods and Characterization
The characterization and quality control of 14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester and its radiofluorinated products involve several analytical techniques.
Spectroscopic Analysis
Commercial sources of 14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester typically provide certificates of analysis that include:
These analytical methods ensure the identity, purity, and quality of the compound for its intended use in radiopharmaceutical synthesis.
Chromatographic Methods
High-performance liquid chromatography (HPLC) is commonly employed for both the purification and quality control of 14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester and its radiofluorinated derivatives. Specifically:
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Reverse phase semi-preparative HPLC for purification of [18F]FTHA
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Analytical HPLC for examining radiochemical purity over time
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Liquid chromatography mass spectrometry (LCMS) for identifying side products
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High-resolution mass spectrometry (HRMS) for confirming molecular structures
These analytical techniques provide comprehensive characterization of both the precursor and the resulting radiopharmaceuticals, ensuring their suitability for research and potential clinical applications.
Recent Developments and Future Perspectives
The ongoing research involving 14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester continues to expand our understanding of fatty acid metabolism and improve radiopharmaceutical synthesis methods.
Automated Production Methods
Recent developments include the optimization of automated production methods for [18F]FTHA using 14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester as the precursor. These automated processes have been validated under current Good Manufacturing Practice (cGMP) conditions, facilitating routine production for clinical applications .
Future Research Directions
Potential areas for future research include:
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Development of improved precursors with enhanced stability
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Exploration of alternative radiofluorination methods to increase yields
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Investigation of structure-activity relationships to design improved radiotracers
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Expansion of applications beyond cardiac imaging to include other metabolic disorders
These research directions could further enhance the utility of 14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester and its derivatives in both research and clinical settings.
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